(4-Carboxyphenyl)(phenyl)iodonium triflate
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Overview
Description
(4-Carboxyphenyl)(phenyl)iodonium triflate is an organoiodine compound with the molecular formula C13H10IO2.CF3O3S. It is a yellow to pale yellow solid with a molecular weight of 474.19 g/mol . This compound is known for its utility in various chemical reactions and scientific research applications.
Preparation Methods
The synthesis of (4-Carboxyphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-carboxyphenyl)boronic acid in the presence of a suitable oxidizing agent and triflic acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Carboxyphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene and (4-carboxyphenyl)boronic acid.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Carboxyphenyl)(phenyl)iodonium triflate has a wide range of scientific research applications, including:
Biology: It is utilized in the study of biological systems, particularly in the modification of biomolecules.
Medicine: This compound is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Carboxyphenyl)(phenyl)iodonium triflate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparison with Similar Compounds
(4-Carboxyphenyl)(phenyl)iodonium triflate can be compared with other similar compounds such as:
(4-Methoxyphenyl)(phenyl)iodonium triflate: This compound has a methoxy group instead of a carboxy group, which affects its reactivity and applications.
(4-Nitrophenyl)(phenyl)iodonium triflate: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical behavior.
(4-Bromophenyl)(phenyl)iodonium triflate: The bromine atom in this compound alters its reactivity compared to the carboxyphenyl derivative.
The uniqueness of this compound lies in its carboxy group, which provides additional functionality and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H10F3IO5S |
---|---|
Molecular Weight |
474.19 g/mol |
IUPAC Name |
(4-carboxyphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9IO2.CHF3O3S/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7) |
InChI Key |
SNUUUZMJPAQQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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